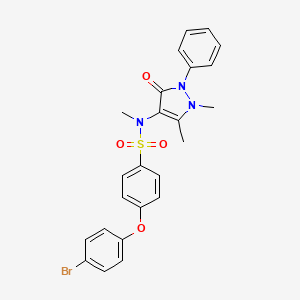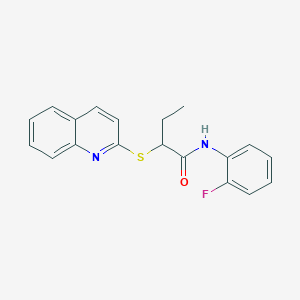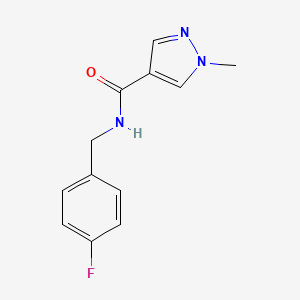![molecular formula C24H19ClN4O B6061411 1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B6061411.png)
1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone, also known as CPTH6, is a small molecule inhibitor that has been extensively studied in the field of cancer research. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including breast, prostate, and pancreatic cancer. In
作用機序
1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone inhibits the activity of BRD4 by binding to a specific domain on the protein known as the bromodomain. This prevents BRD4 from binding to chromatin, which is the complex of DNA and proteins that makes up the structure of the nucleus. Without BRD4, cancer cells are unable to activate the genes that promote their growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, which are involved in the immune response. It has also been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone is its specificity for BRD4. Unlike other inhibitors that target multiple proteins, this compound is highly selective for BRD4. This makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of interest is the use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, there is interest in exploring the potential therapeutic applications of this compound in other diseases, such as inflammatory diseases and neurological disorders.
合成法
The synthesis method for 1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone involves the reaction of 4-(4-chlorophenyl)-6-phenyl-2-pyrimidinylamine with 1-(2-hydroxyphenyl)ethanone hydrazone in the presence of acetic acid. The resulting product is this compound, which can be purified using column chromatography.
科学的研究の応用
1-(2-hydroxyphenyl)ethanone [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone has been extensively studied in the field of cancer research. It has been shown to inhibit the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, this compound can prevent the growth and proliferation of cancer cells.
特性
IUPAC Name |
2-[(E)-N-[[4-(4-chlorophenyl)-6-phenylpyrimidin-2-yl]amino]-C-methylcarbonimidoyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O/c1-16(20-9-5-6-10-23(20)30)28-29-24-26-21(17-7-3-2-4-8-17)15-22(27-24)18-11-13-19(25)14-12-18/h2-15,30H,1H3,(H,26,27,29)/b28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTQDPIYEBDKQU-LQKURTRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=CC(=N1)C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/C4=CC=CC=C4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methoxymethyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B6061335.png)
![2-[4-[2-(difluoromethoxy)benzyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6061338.png)
![N-(2-ethoxyphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6061344.png)

![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-phenoxyacetamide](/img/structure/B6061372.png)
![2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B6061381.png)
![2-[1-(3-thienylmethyl)-4-(2,3,6-trifluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6061390.png)
![2-methyl-5-[(3-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-5-isoxazolyl)methoxy]pyridine](/img/structure/B6061393.png)
![N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)hexanamide](/img/structure/B6061398.png)
![2-methyl-3-phenyl-7-(tetrahydro-2-furanylmethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6061399.png)

![2-[(4-fluorophenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6061409.png)

![4-[(4-benzyl-1-piperazinyl)methyl]-2-methoxy-6-nitrophenol](/img/structure/B6061427.png)